molecular formula C12H17N3S B184327 Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- CAS No. 36251-85-1

Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-

Cat. No.: B184327
CAS No.: 36251-85-1
M. Wt: 235.35 g/mol
InChI Key: NJYHEQAVKAHKLU-UHFFFAOYSA-N
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Description

Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- (hereafter referred to as the target compound) is a thiourea derivative featuring a cyclohexyl group at the 1-position and a 2-pyridyl substituent at the 3-position. Thiourea derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and metal coordination capabilities .

For example, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea was prepared by reacting 2-chlorobenzoylisothiocyanate with 2-aminopyrimidine in tetrahydrofuran . A similar approach could apply to the target compound, substituting 2-pyridylamine.

Properties

CAS No.

36251-85-1

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-cyclohexyl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16)

InChI Key

NJYHEQAVKAHKLU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=N2

Isomeric SMILES

C1CCC(CC1)N=C(NC2=CC=CC=N2)S

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=N2

Other CAS No.

36251-85-1

solubility

5.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Features and Crystallography

The target compound shares structural motifs with other thioureas:

  • The crystal structure of this compound revealed intermolecular hydrogen bonds (N–H⋯O) driving lattice assembly.
  • 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea (): This derivative features a pyrimidine ring instead of pyridine. The C–S bond length (1.68 Å) and C–N bonds (1.33–1.37 Å) align with typical thiourea geometries. The pyridyl group in the target compound may introduce a smaller dihedral angle with the thiourea core compared to pyrimidinyl substituents, affecting planarity and intermolecular interactions .
Table 1: Structural Comparison of Thiourea Derivatives
Compound Substituents (R1, R2) Key Bond Lengths (Å) Hydrogen Bonding
Target Compound Cyclohexyl, 2-pyridyl C–S: ~1.68 (estimated) N–H⋯N (intra/intermolecular)
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea 2-Chlorobenzoyl, pyrimidin-2-yl C–S: 1.68, C–N: 1.33–1.37 N–H⋯S, C–H⋯O
1-Cyclohexyl-3-(p-tolyl)urea Cyclohexyl, p-tolyl C–O: 1.23, C–N: 1.34–1.38 N–H⋯O (intermolecular)

Coordination Chemistry

The 2-pyridyl group in the target compound enables metal coordination. describes a mononuclear copper(II) complex with N,N'-bis(2-pyridyl)urea, where the ligand chelates via pyridyl nitrogen and urea oxygen. Similarly, the target compound’s thiourea sulfur and pyridyl nitrogen could act as donor atoms, forming complexes with transition metals. However, the thione sulfur’s softer Lewis basicity compared to oxygen may favor interactions with heavier metals (e.g., Pd(II) or Pt(II)) .

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